molecular formula C19H15Cl2N7O4 B10895219 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10895219
M. Wt: 476.3 g/mol
InChI Key: TYMBPVFBTORLQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as chloro, nitro, and pyrazole moieties, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C19H15Cl2N7O4

Molecular Weight

476.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15Cl2N7O4/c1-11-14(9-26-8-13(6-22-26)28(30)31)17(25-32-11)19(29)23-18-16(21)10-27(24-18)7-12-4-2-3-5-15(12)20/h2-6,8,10H,7,9H2,1H3,(H,23,24,29)

InChI Key

TYMBPVFBTORLQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N3-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro and nitro groups: Chlorination and nitration reactions are performed using reagents such as thionyl chloride and nitric acid, respectively.

    Coupling reactions: The final step involves coupling the pyrazole derivative with an isoxazole carboxamide precursor under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N~3~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Coupling reactions: The compound can be used in further coupling reactions to form more complex molecules, utilizing reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential bioactivity could lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N3-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s multiple functional groups may allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

When compared to other similar compounds, N3-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds may include:

    Pyrazole derivatives: Compounds with similar pyrazole cores but different substituents.

    Isoxazole derivatives: Compounds with isoxazole rings and varying functional groups.

    Chloro and nitro-substituted compounds: Molecules with similar substituents but different core structures.

The uniqueness of N3-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE lies in its specific arrangement of these functional groups, which may confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.